molecular formula C14H14N4OS B4953101 1-Benzyl-3-(pyridine-3-carbonylamino)thiourea

1-Benzyl-3-(pyridine-3-carbonylamino)thiourea

Cat. No.: B4953101
M. Wt: 286.35 g/mol
InChI Key: BYEKKJACJDAUGN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(pyridine-3-carbonylamino)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(pyridine-3-carbonylamino)thiourea typically involves the reaction of benzylamine with pyridine-3-carbonyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(pyridine-3-carbonylamino)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-(pyridine-3-carbonylamino)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer and antimicrobial activities. The compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.

    Industry: Utilized in the development of new materials, such as polymers and

Properties

IUPAC Name

1-benzyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-13(12-7-4-8-15-10-12)17-18-14(20)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKKJACJDAUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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